N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
Description
This compound is a heterocyclic organic molecule featuring three distinct structural motifs:
- 3,5-Dimethyl-1,2-oxazole: A five-membered aromatic ring with two methyl groups at positions 3 and 5, contributing to lipophilicity and metabolic stability .
- 3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine: A fused bicyclic system combining triazole and pyridazine rings, which is a common pharmacophore in kinase inhibitors due to its hydrogen-bonding and π-π stacking capabilities.
- Azetidine-3-amine: A four-membered saturated ring with a methylamine substituent, enhancing conformational rigidity and target-binding precision.
Properties
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O/c1-10-14(11(2)24-20-10)9-21(4)13-7-22(8-13)16-6-5-15-18-17-12(3)23(15)19-16/h5-6,13H,7-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNIXFOJXBEIIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN(C)C2CN(C2)C3=NN4C(=NN=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of oxazole and triazole moieties, which are known for their diverse pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
Where:
- C : Carbon atoms
- H : Hydrogen atoms
- N : Nitrogen atoms
- O : Oxygen atoms
Antimicrobial Activity
Research indicates that compounds with oxazole and triazole structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit the growth of various pathogenic bacteria and fungi. A study highlighted the effectiveness of similar compounds against resistant strains of bacteria, suggesting that our compound may also possess such activity .
Anticancer Potential
The compound's ability to inhibit specific enzymes linked to cancer progression has been explored. Inhibitors targeting histone deacetylases (HDACs) have shown promise in cancer therapy by inducing cell cycle arrest and apoptosis in cancer cells. Preliminary data suggest that the compound may interact with HDACs, potentially leading to reduced tumor growth .
The proposed mechanism for the biological activity of this compound involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival.
- Receptor Modulation : Binding to specific receptors could modulate signaling pathways that affect cell proliferation and survival.
Study 1: Antibacterial Efficacy
In a recent study investigating the antibacterial activity of related compounds, it was found that derivatives similar to our target compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify effectiveness and reported MIC values as low as 0.5 µg/mL against certain strains .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of triazole derivatives revealed that these compounds could induce apoptosis in various cancer cell lines through caspase activation. The study employed flow cytometry to assess cell viability and apoptosis rates after treatment with the compounds .
Data Tables
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazolo-Pyridazine Derivatives
Key Observations:
The azetidine-3-amine moiety introduces rigidity absent in Compounds 3 and 18, which may reduce off-target interactions .
Biological Relevance: Triazolo-pyridazine derivatives often target kinases (e.g., JAK2, ALK) or neurotransmitter receptors. The pyrazole-benzyl derivative () incorporates an imidazo-pyridine core, indicating divergent applications in oncology or inflammation .
Synthetic Complexity :
- The target compound’s azetidine and oxazole groups necessitate multi-step synthesis (e.g., Buchwald-Hartwig amination or cycloaddition), contrasting with the simpler alkylation/arylation steps for Compounds 3 and 18 .
Hypothetical Pharmacokinetic and Pharmacodynamic Profiles
Note: Data inferred from structural analogues due to absence of direct evidence.
Table 2: Estimated Properties
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
The synthesis of triazolo-pyridazine derivatives typically involves multi-step reactions, including cyclization and alkylation. Key strategies include:
- Reagent Selection : Use catalysts like copper(I) bromide for coupling reactions (e.g., azetidine ring formation) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency for heterocyclic intermediates .
- Temperature Control : Maintain temperatures between 35–80°C to balance reaction speed and byproduct formation .
- Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization improve purity .
Reference Synthesis : Similar compounds require sequential coupling of oxazole and triazolo-pyridazine moieties via nucleophilic substitution .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., methyl groups on oxazole and azetidine rings) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-MS for [M+H] ions) and fragmentation patterns .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
- X-ray Crystallography (if available): Resolve stereochemistry of the azetidine ring .
Advanced: What mechanistic insights exist regarding its potential as a protein kinase inhibitor?
Methodological Answer:
Triazolo-pyridazine derivatives often inhibit kinases via ATP-binding site competition. Experimental approaches include:
- Enzyme Assays : Measure IC values against kinases (e.g., JAK2, EGFR) using fluorescence polarization .
- Docking Studies : Model interactions between the triazole ring and kinase hinge regions (e.g., using AutoDock Vina) .
- Mutagenesis : Identify critical kinase residues (e.g., gatekeeper mutations) affecting binding .
Note : Structural analogs show nanomolar activity, suggesting similar potential for this compound .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Systematic Substitution : Vary substituents on the oxazole (e.g., dimethyl groups) and triazolo-pyridazine (e.g., methyl at position 3) to assess impact on bioactivity .
- In Vitro Screening : Test analogs in cell-based assays (e.g., antiproliferative activity in cancer lines) .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding and hydrophobic features .
Example : Replacing the azetidine with pyrrolidine may alter conformational flexibility and target binding .
Advanced: What computational strategies predict its metabolic stability and toxicity?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and hepatotoxicity .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., oxidation of methyl groups) using Schrödinger’s MetaSite .
- Toxicophore Screening : Flag structural alerts (e.g., reactive thiols) with Derek Nexus .
Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .
Advanced: How can solubility challenges be addressed in pharmacological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PEG-400 mixtures to enhance aqueous solubility without precipitation .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the azetidine nitrogen .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles for sustained release .
Structural Insight : LogP values >3 (predicted) indicate hydrophobicity; introduce polar groups (e.g., hydroxyl) on the oxazole ring .
Advanced: What experimental approaches validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .
- Kinase Profiling : Use kinase inhibitor beads (KIBs) to quantify competitive binding in cell lysates .
- CRISPR Knockout : Validate specificity by comparing activity in wild-type vs. kinase-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
